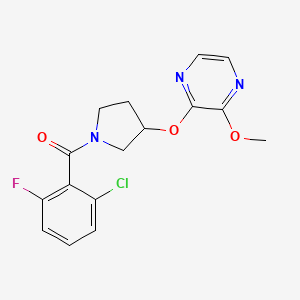

(2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-7-6-19-14)24-10-5-8-21(9-10)16(22)13-11(17)3-2-4-12(13)18/h2-4,6-7,10H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPQWGKEMCQMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is (2-chloro-6-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone , and its molecular formula is . The presence of halogen atoms and heterocyclic rings contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound has significant antibacterial and antifungal activities. Its structural components, particularly the pyrrolidine and pyrazine moieties, enhance its interaction with microbial targets .

- Anticancer Potential : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cellular membranes, leading to disruption of cellular homeostasis.

- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, possibly through mitochondrial dysfunction .

Comparative Studies

Comparative studies with similar compounds reveal insights into structure-activity relationships (SAR). For instance:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (2-Bromo-6-fluorophenyl)(3-(6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | Bromine instead of chlorine | Lower antibacterial activity |

| (2-Chloro-6-fluorophenyl)(3-(5-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | Variation in pyrazine substitution | Increased anticancer activity |

These variations highlight how substituents influence the biological profile of related compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections .

- Anticancer Activity : In a recent investigation involving human cancer cell lines, this compound was shown to induce apoptosis significantly, with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four structurally related analogs (Table 1), highlighting differences in core rings, substituents, and physicochemical properties.

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Core Heterocycle: The pyrrolidine ring in the target compound (5-membered, one nitrogen) contrasts with piperazine (6-membered, two nitrogens) in analogs and benzothiophene (fused aromatic ring with sulfur) in .

Substituent Effects :

- The 3-methoxypyrazin-2-yloxy group in the target compound introduces electron-donating methoxy and pyrazine rings, which could improve solubility and π-π stacking interactions compared to the 6-propoxy-3-pyridazinyl group in or the 2-pyrimidinyl in .

- The hydroxymethyl substituent in lacks the heteroaromatic pyrazine, reducing molecular weight and complexity but possibly limiting receptor affinity.

Molecular Weight and Lipophilicity: The target compound (351.76 g/mol) is lighter than the piperazine-based analogs (≥374.80 g/mol) , which may enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.